4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one
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Overview
Description
4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a fluorobenzoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one typically involves the reaction of 2-fluorobenzoyl chloride with 1,3-dihydroquinoxalin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoxaline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorobenzoyl position.
Scientific Research Applications
4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline core and fluorobenzoyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler aromatic compound with a fluorine substituent.
2-Fluorobenzoic acid: Contains a carboxyl group instead of the quinoxaline core.
4-Bromo-2-fluorobenzoyl chloride: Similar structure but with a bromine substituent
Uniqueness
4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one is unique due to its combination of a quinoxaline core and a fluorobenzoyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-fluorobenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-11-6-2-1-5-10(11)15(20)18-9-14(19)17-12-7-3-4-8-13(12)18/h1-8H,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGICAAJRUBPJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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